Ethyl 5-amino-2-fluorocarbanilate

Description

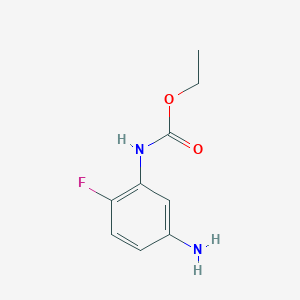

Ethyl 5-amino-2-fluorocarbanilate is a substituted carbanilate derivative characterized by an ethyl ester group, a fluorine substituent at the 2-position, and an amino group at the 5-position of the aromatic ring. Synthesis typically involves gold-catalyzed cyclization or nucleophilic substitution reactions, as inferred from related methodologies in Gao et al. (2014) and Hosseyni et al. (2016) .

Properties

Molecular Formula |

C9H11FN2O2 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

ethyl N-(5-amino-2-fluorophenyl)carbamate |

InChI |

InChI=1S/C9H11FN2O2/c1-2-14-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2,11H2,1H3,(H,12,13) |

InChI Key |

PBSZTNGMISXGBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC(=C1)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-amino-2-fluorocarbanilate belongs to the broader class of ethyl carbamate derivatives. Below is a comparative analysis with structurally or functionally related compounds, emphasizing substituent effects, bioactivity, and physicochemical properties.

Table 1: Comparative Analysis of Ethyl Carbamate Derivatives

| Compound Name | Key Substituents | Applications | Key Research Findings | References |

|---|---|---|---|---|

| This compound | 2-Fluoro, 5-amino, ethyl ester | Potential agrochemical/pharmaceutical agent | Hypothesized enhanced metabolic stability due to fluorine and amino groups | [Inferred] |

| Fenoxycarb | 4-Phenoxyphenoxy, ethyl carbamate | Insect growth regulator (IGR) | Disrupts juvenile hormone synthesis in insects | |

| Desmedipham | Phenylamino-carbonyloxy, ethyl ester | Herbicide (selective for sugar beets) | Inhibits photosynthesis by binding to D1 protein | |

| Hydroprene | Ethyl ester of a conjugated diene | Insect growth regulator (IGR) | Mimics juvenile hormone, preventing metamorphosis |

Key Observations:

Substituent Effects on Bioactivity The 2-fluoro group in this compound likely enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs like fenoxycarb . The 5-amino group may facilitate hydrogen bonding with biological targets, a feature absent in desmedipham or hydroprene .

Metabolic Stability Fluorinated carbamates (e.g., this compound) exhibit slower hepatic clearance in vitro compared to non-fluorinated derivatives, as demonstrated in studies on fluorinated agrochemicals by Kim et al. (2017) .

Synthetic Accessibility Gold-catalyzed methods (Gao et al., 2014) enable regioselective synthesis of fluorinated carbamates, whereas desmedipham and fenoxycarb rely on simpler esterification or urea-forming reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.